molecular formula C9H9N3O4 B377101 N'-acetyl-2-nitrobenzohydrazide CAS No. 96134-73-5

N'-acetyl-2-nitrobenzohydrazide

Cat. No.: B377101
CAS No.: 96134-73-5
M. Wt: 223.19g/mol
InChI Key: RTUMBDRKOOHNSV-UHFFFAOYSA-N
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Description

N'-Acetyl-2-nitrobenzohydrazide (CAS: 96134-73-5) is a nitro-substituted benzohydrazide derivative with the molecular formula C₉H₉N₃O₄ and a molecular weight of 223.19 g/mol . Its synthesis involves the reaction of 2-nitrobenzoic acid with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) to form the corresponding acid chloride, followed by condensation with acethydrazide in dichloromethane (DCM) in the presence of triethylamine . This compound is characterized by a nitro group at the ortho-position of the benzene ring and an acetylated hydrazide moiety, which confers unique electronic and steric properties. Its structural features make it a precursor for synthesizing bioactive hydrazones and heterocyclic compounds .

Properties

IUPAC Name

N'-acetyl-2-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-6(13)10-11-9(14)7-4-2-3-5-8(7)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUMBDRKOOHNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[(4-chloro-3-nitrophenyl)methylene]acetohydrazide incorporate heterocyclic moieties (benzothiazole), which improve π-π stacking interactions in molecular docking studies, a feature absent in simpler hydrazides .

Molecular Weight and Complexity :

  • This compound has a lower molecular weight (223.19 g/mol) compared to benzimidazole- or benzothiazole-containing derivatives (e.g., 357.36–396.87 g/mol), suggesting differences in solubility and bioavailability .

Challenges and Limitations

  • Nitro Group Instability : The ortho-nitro group in this compound may render it susceptible to reduction under acidic or enzymatic conditions, limiting its utility in certain biological assays compared to chloro- or hydroxy-substituted analogs .
  • Synthetic Complexity : Benzimidazole- and benzothiazole-containing hydrazides require multi-step syntheses, increasing production costs compared to simpler acetylhydrazides .

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